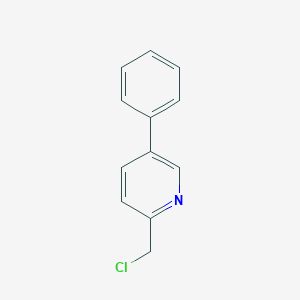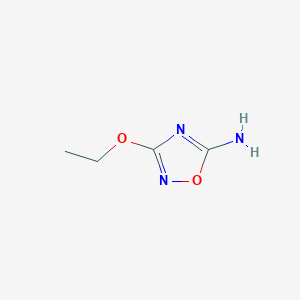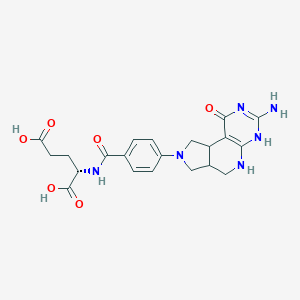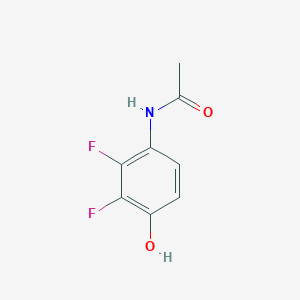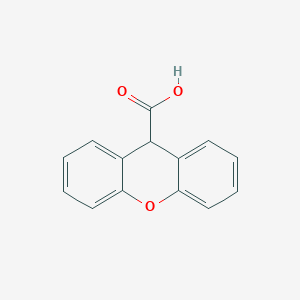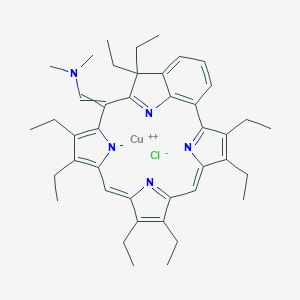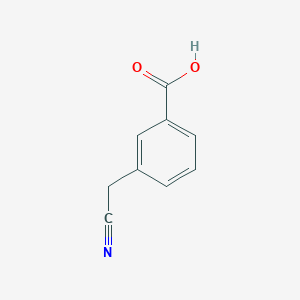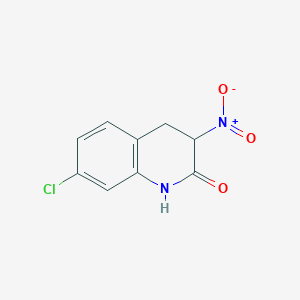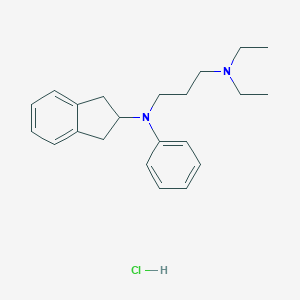![molecular formula C10H14O B120322 (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 156880-57-8](/img/structure/B120322.png)
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. The compound is also known as norbornadiene aldehyde and has the chemical formula C10H12O.2.1]heptane-2-carbaldehyde.
Mechanism Of Action
The mechanism of action of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is not well understood. However, studies have shown that the compound can undergo various chemical reactions, including Diels-Alder reactions, Michael additions, and cycloadditions, which make it a versatile compound for use in organic synthesis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. However, studies have shown that the compound does not exhibit any significant toxicity or adverse effects on biological systems.
Advantages And Limitations For Lab Experiments
The advantages of using (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde in lab experiments include its unique chemical structure, versatility, and potential applications in various fields of scientific research. However, the limitations of using the compound include its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects.
Future Directions
There are several future directions for research on (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. These include exploring its potential applications in drug discovery, organic synthesis, and materials science. Further studies are also needed to elucidate the compound's mechanism of action and its biochemical and physiological effects on biological systems. Additionally, efforts should be made to develop more efficient and cost-effective synthesis methods for the compound to make it more readily available for research purposes.
In conclusion, (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a unique bicyclic compound that has potential applications in various fields of scientific research. Its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects are some of the limitations of using the compound in lab experiments. However, further research on the compound's potential applications and mechanism of action could lead to the development of new drugs, materials, and synthetic methods.
Synthesis Methods
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde can be synthesized through a multi-step reaction process. The first step involves the reaction of norbornadiene with vinyl magnesium bromide in the presence of a catalyst to form the corresponding vinyl norbornene. The second step involves oxidation of the vinyl norbornene using a suitable oxidizing agent to form the desired aldehyde product.
Scientific Research Applications
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde has shown potential applications in various fields of scientific research. The compound has been used as a starting material for the synthesis of various biologically active molecules, including natural products and pharmaceuticals. It has also been used as a ligand in organometallic chemistry and as a reagent in organic synthesis.
properties
CAS RN |
156880-57-8 |
|---|---|
Product Name |
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R,2S,3S,4S)-3-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-9-7-3-4-8(5-7)10(9)6-11/h2,6-10H,1,3-5H2/t7-,8+,9-,10-/m0/s1 |
InChI Key |
JCKKBRXWDBWAEP-JXUBOQSCSA-N |
Isomeric SMILES |
C=C[C@H]1[C@H]2CC[C@H](C2)[C@@H]1C=O |
SMILES |
C=CC1C2CCC(C2)C1C=O |
Canonical SMILES |
C=CC1C2CCC(C2)C1C=O |
synonyms |
Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



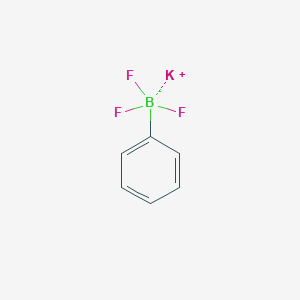
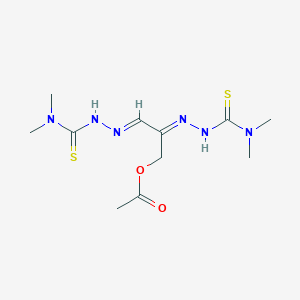
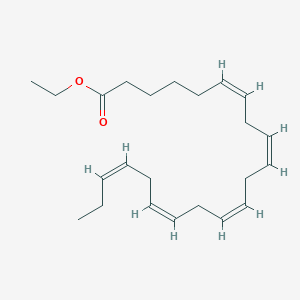

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
